Fazadinium

Neuromuscular blockade Onset of action Tracheal intubation

Fazadinium (formerly AH 8165, branded Fazadon) is a bis-quaternary ammonium competitive antagonist at the nicotinic acetylcholine receptor of the motor endplate, classified as a non-depolarizing neuromuscular blocking agent. It was developed to combine the rapid onset of depolarizing agents with the reversibility and controllability of competitive relaxants.

Molecular Formula C28H24N6+2
Molecular Weight 444.5 g/mol
CAS No. 36653-54-0
Cat. No. B1236655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFazadinium
CAS36653-54-0
Synonyms1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium)
AH 8165
AH-8165
Dazopironium
diazopyronium bromide
fazadinium
fazadinium bromide
fazadinium dibromide
Molecular FormulaC28H24N6+2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6
InChIInChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+
InChIKeyNJAGGYXZTILBMJ-QVIHXGFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fazadinium (CAS 36653-54-0) – Baseline Pharmacological Identity and Procurement Context for a Rapid-Onset Non-Depolarizing Neuromuscular Blocker


Fazadinium (formerly AH 8165, branded Fazadon) is a bis-quaternary ammonium competitive antagonist at the nicotinic acetylcholine receptor of the motor endplate, classified as a non-depolarizing neuromuscular blocking agent [1]. It was developed to combine the rapid onset of depolarizing agents with the reversibility and controllability of competitive relaxants [2]. The free base has molecular weight 444.5 g/mol and is typically supplied as the dibromide salt (CAS 49564-56-9) [1]. Its action is rapidly and completely reversed by acetylcholinesterase inhibitors such as neostigmine [1].

Why Fazadinium Cannot Be Generically Substituted by Other Non-Depolarizing Neuromuscular Blockers – The Differential Evidence


Non-depolarizing neuromuscular blocking agents share a common receptor target but diverge markedly in speed of onset, duration, autonomic safety margin, pharmacokinetic handling in organ failure, and reversibility [1]. Simply interchanging fazadinium with pancuronium, d‑tubocurarine, gallamine, or alcuronium based on class membership would disregard quantifiable differences that directly impact clinical workflow, patient selection, and safety profile. The evidence below demonstrates that fazadinium occupies a distinct performance niche—most notably a faster onset than any other non-depolarizing agent tested alongside a uniquely narrow ganglion-blocking safety margin that demands careful hemodynamic consideration [2].

Fazadinium – Product-Specific Quantitative Evidence Guide for Scientific Selection


Fazadinium Provides the Fastest Onset of Neuromuscular Blockade Among Non-Depolarizing Relaxants

In a controlled clinical study measuring twitch height depression of the adductor pollicis muscle under light general anaesthesia, fazadinium achieved 95% twitch depression significantly faster than all other non-depolarizing neuromuscular blocking drugs tested (pancuronium, tubocurarine) [1]. The onset was slower than the depolarizing agent suxamethonium, but the difference between fazadinium and the other competitive relaxants was statistically significant [1]. A separate in vitro study on guinea-pig phrenic nerve-diaphragm confirmed that the order of neuromuscular blocking potency was pancuronium = alcuronium > (+)-tubocurarine > fazadinium = gallamine; yet fazadinium's speed advantage was independent of potency rank [2].

Neuromuscular blockade Onset of action Tracheal intubation

Fazadinium Exhibits the Fastest Spontaneous Recovery Rate Among Five Competitive Muscle Relaxants in Man

In a comparative study of forty patients and eight volunteers, the 25–75% recovery time of twitch tension was measured after intra-arterial injection of 1/5 to 1/10 of the clinical dose of five relaxants [1]. Fazadinium demonstrated the shortest mean recovery time: 9.90 ± 0.87 min, versus 10.07 ± 1.12 min for gallamine, 10.12 ± 0.77 min for alcuronium, 12.30 ± 1.02 min for pancuronium, and 14.20 ± 1.42 min for tubocurarine [1]. The authors concluded that the dissociation rate of fazadinium from the motor endplate receptor appears to be the fastest among the competitive muscle relaxants studied [1].

Recovery time Twitch tension Dissociation rate

Fazadinium Displays the Narrowest Autonomic Safety Margin – Ganglion Blockade Occurs at Only 2.3× the Neuromuscular Blocking Concentration

In vitro experiments using guinea-pig phrenic nerve-diaphragm (neuromuscular) and hypogastric nerve-vas deferens (ganglion) preparations yielded EC50 ratios that quantify autonomic selectivity [1]. The EC50 ganglion/EC50 neuromuscular ratio for fazadinium was 2.3, the lowest among all five agents tested, indicating that ganglion blockade occurs at concentrations only slightly above those required for neuromuscular block [1]. Comparator ratios were 6.7 for (+)-tubocurarine, 22.9 for alcuronium, 24.3 for gallamine, and 200.0 for pancuronium [1]. This 2.3 ratio predicts the clinically observed tachycardia and hemodynamic effects of fazadinium via ganglionic and vagolytic actions [2].

Ganglion blockade Autonomic selectivity Safety margin

Fazadinium Pharmacokinetics Remain Unchanged in End-Stage Renal Failure, Unlike Tubocurarine and Pancuronium

In a study of seven patients with end-stage renal failure administered fazadinium bromide 1 mg/kg, no significant differences in pharmacokinetic or pharmacodynamic properties were found compared to patients with normal renal function [1]. The authors explicitly suggest that fazadinium may be superior to either d‑tubocurarine or pancuronium for muscle relaxation in renally impaired patients, because both comparators are known to exhibit prolonged duration and reduced clearance in renal failure [1][2].

Renal failure Pharmacokinetics Neuromuscular blockade

Fazadinium Achieves Intubation Conditions Comparable to Suxamethonium at Sub‑Maximum Doses of the Depolarizing Agent

A study of 106 adult patients compared intubation times following fazadinium (1 and 1.5 mg/kg) and suxamethonium (50, 75, 100 mg) [1]. Suxamethonium 100 mg gave the shortest time interval between end of injection and intubation; however, no significant difference was found between fazadinium at both doses and suxamethonium at 50 mg or 75 mg [1]. In another trial, tracheal intubation was satisfactorily accomplished after a mean of 55 seconds with fazadinium 1 mg/kg and 32 seconds with 1.5 mg/kg [2]. This is comparable to, though slightly slower than, suxamethonium 100 mg (~25–30 seconds literature standard).

Tracheal intubation Intubation time Suxamethonium comparison

Fazadinium Demonstrates Lower Intersubject Variability in Duration of Action Compared to Pancuronium

A general pharmacodynamic model comparing fazadinium and pancuronium in patients showed that fazadinium had a shorter duration of neuromuscular blockade and appeared to exhibit less variation between subjects [1]. The potency ratio (fazadinium:pancuronium) varied between 3.4:1 and 7.2:1 depending on the pharmacodynamic endpoint chosen, reflecting the non-parallel nature of their dose-response relationships and underscoring that dosing cannot be linearly extrapolated between the two agents [1].

Pharmacodynamic variability Duration of action Pancuronium comparison

Fazadinium – Best Research and Industrial Application Scenarios Based on Quantitative Differentiation


Emergency ‘Crash’ Intubation When Succinylcholine Is Contraindicated

Fazadinium at 1.5 mg/kg achieves intubating conditions within a mean of 32 seconds [1], statistically comparable to suxamethonium 50–75 mg [2]. Unlike succinylcholine, fazadinium avoids hyperkalemia, fasciculations, and malignant hyperthermia triggering [3]. This makes it the preferred non-depolarizing agent for rapid sequence induction in patients with burns, denervation injuries, or hyperkalemia risk, where depolarizing agents are prohibited.

Muscle Relaxation in Patients with End-Stage Renal Failure

Fazadinium's pharmacokinetic profile remains unchanged in end-stage renal failure, with no significant difference in clearance or duration compared to patients with normal renal function [4]. Competing agents d‑tubocurarine and pancuronium exhibit prolonged blockade in renal impairment due to reduced renal clearance [4]. Fazadinium thus provides predictable neuromuscular blockade without dose adjustment in nephrectomized or dialysis-dependent patients undergoing surgery.

Short-Duration Surgical Procedures Requiring Rapid Spontaneous Recovery

Fazadinium exhibits the fastest 25–75% twitch recovery time (9.90 ± 0.87 min) among five competitive relaxants tested [5], translating to quicker return of spontaneous ventilation. Its action is also rapidly and completely reversed by neostigmine [6]. This combination is advantageous for short outpatient procedures (e.g., laparoscopic exploration, brief orthopedic manipulations) where rapid turnover and minimal post-operative residual paralysis are critical.

Obstetric Anaesthesia – Caesarean Section with Favorable Neonatal Safety Profile

Placental transfer of fazadinium is limited—the umbilical venous:maternal ratio averages 20%—and Apgar scores at 5 minutes remain normal in all studied cases [7]. Comparative evaluation in 20 elective caesarean sections showed that Fazadon caused more rapid action and a slightly shorter duration than pancuronium, with better Apgar scores [8]. This supports fazadinium as a rational choice for obstetric general anaesthesia when rapid onset and minimal neonatal depression are required.

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